molecular formula C14H12S2 B14323895 Phenyl 2-methylbenzene-1-carbodithioate CAS No. 112291-35-7

Phenyl 2-methylbenzene-1-carbodithioate

Cat. No.: B14323895
CAS No.: 112291-35-7
M. Wt: 244.4 g/mol
InChI Key: ULRVTGDYJNVRIL-UHFFFAOYSA-N
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Description

Phenyl 2-methylbenzene-1-carbodithioate is an organic compound that belongs to the class of aromatic compounds It features a phenyl group attached to a 2-methylbenzene-1-carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-methylbenzene-1-carbodithioate typically involves the reaction of 2-methylbenzenethiol with phenyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-methylbenzene-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to thiols or disulfides using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

Phenyl 2-methylbenzene-1-carbodithioate has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 2-methylbenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Phenyl 2-methylbenzene-1-carbodithioate can be compared with other similar compounds such as:

    Phenyl 2-methylbenzenethiol: Lacks the carbodithioate group and has different reactivity and applications.

    Phenyl 2-methylbenzenesulfonate: Contains a sulfonate group instead of a carbodithioate group, leading to different chemical properties and uses.

    Phenyl 2-methylbenzene-1-carbothioate: Similar structure but with a thioate group instead of a carbodithioate group, resulting in distinct reactivity and applications.

Properties

CAS No.

112291-35-7

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

phenyl 2-methylbenzenecarbodithioate

InChI

InChI=1S/C14H12S2/c1-11-7-5-6-10-13(11)14(15)16-12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

ULRVTGDYJNVRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)SC2=CC=CC=C2

Origin of Product

United States

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